![molecular formula C26H31N5O B6045412 1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine, commonly referred to as Compound A, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
Compound A works by binding to specific receptors in the body, which triggers a series of biochemical reactions that lead to its therapeutic effects. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
Compound A has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound A is its potential therapeutic applications, particularly in the treatment of cancer. It has also been found to be relatively safe and well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. The complex synthesis method and high cost of production make it difficult to obtain in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are numerous future directions for research on Compound A. One area of interest is its use in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of more efficient synthesis methods to increase its availability for research. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various disease states.
Conclusion:
Compound A is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its complex synthesis method and high cost of production make it challenging to obtain in large quantities, but its potential benefits in the treatment of cancer and other diseases make it a valuable area of research. Further studies are needed to fully understand its mechanism of action and potential side effects, but its future looks promising for the development of new and effective treatments.
Synthesemethoden
Compound A is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized equipment and expertise. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the purity and yield of the final product are critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Compound A has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that Compound A can inhibit the growth of cancer cells by inducing cell death and suppressing tumor growth. It has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[3-(1H-imidazol-2-yl)phenyl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O/c1-20-6-2-3-10-24(20)30-16-14-29(15-17-30)23-9-5-13-31(19-23)26(32)22-8-4-7-21(18-22)25-27-11-12-28-25/h2-4,6-8,10-12,18,23H,5,9,13-17,19H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGVGMUEZNBOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC(=C4)C5=NC=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.